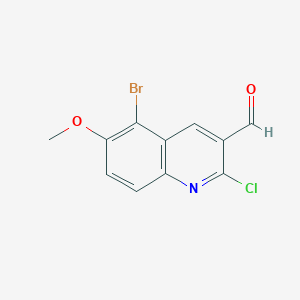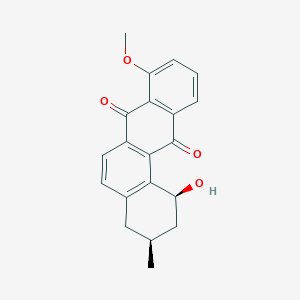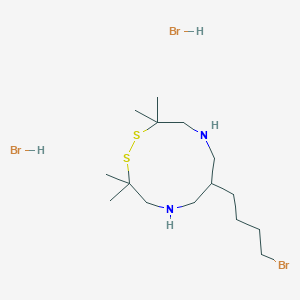
2,2-bis(4-ethenoxybutyl)hexanedioic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-bis(4-ethenoxybutyl)hexanedioic Acid is a synthetic organic compound with the molecular formula C18H30O6 and a molecular weight of 342.4 g/mol. This compound is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use.
Vorbereitungsmethoden
The synthesis of 2,2-bis(4-ethenoxybutyl)hexanedioic Acid involves the reaction of hexanedioic acid with 4-ethenoxybutanol under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency.
Analyse Chemischer Reaktionen
2,2-bis(4-ethenoxybutyl)hexanedioic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,2-bis(4-ethenoxybutyl)hexanedioic Acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic properties and drug development.
Industry: Utilized in the production of polymers and other industrial materials.
Wirkmechanismus
The mechanism of action of 2,2-bis(4-ethenoxybutyl)hexanedioic Acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2,2-bis(4-ethenoxybutyl)hexanedioic Acid can be compared with other similar compounds, such as:
Hexanedioic acid, 1,6-bis[4-(ethenyloxy)butyl] ester: A closely related compound with similar chemical properties.
2,2-bis(4-ethenoxybutyl)pentanedioic Acid: Another similar compound with a different carbon chain length.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
135876-36-7 |
|---|---|
Molekularformel |
C18H30O6 |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
bis(4-ethenoxybutyl) hexanedioate |
InChI |
InChI=1S/C18H30O6/c1-3-21-13-7-9-15-23-17(19)11-5-6-12-18(20)24-16-10-8-14-22-4-2/h3-4H,1-2,5-16H2 |
InChI-Schlüssel |
BRIBAUTYNMWEHP-UHFFFAOYSA-N |
SMILES |
C=COCCCCC(CCCCOC=C)(CCCC(=O)O)C(=O)O |
Kanonische SMILES |
C=COCCCCOC(=O)CCCCC(=O)OCCCCOC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












acetic acid](/img/structure/B137935.png)



